Brunnein B
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Overview
Description
Brunnein B is a natural product found in Cortinarius brunneus with data available.
Scientific Research Applications
Brunnein B as a β-Carboline Alkaloid
Brunnein B is a β-carboline alkaloid isolated from the fruiting bodies of the agaricoid fungus Cortinarius brunneus. β-carboline alkaloids, including Brunnein B, are notable for their diverse range of biological activities. Brunnein A, a related compound, exhibited very low cholinesterase inhibitory effects and no cytotoxicity, suggesting a potential for therapeutic applications in neurological conditions (Teichert et al., 2007).
Antioxidant Activity of Brunnein B
A novel brunnein-type β-carboline alkaloid, identified as the C1-S diastereomer of brunnein B, was isolated from the basidiomycetous mushroom Cyclocybe cylindracea. This compound demonstrated significant radical scavenging activity, indicating its potential as a natural antioxidant. The study quantified the active component in various parts of the mushroom, highlighting its distribution in natural sources (Krüzselyi et al., 2019).
Potential Applications in Plant Science
In the realm of plant science, Brunnein B's structural analogue, Brefeldin A (BFA), is extensively utilized in research on secretion and endocytosis. BFA's action on vesicle coat proteins and its impact on the Golgi apparatus in various plant tissues indicate that compounds like Brunnein B could have significant roles in plant cellular processes, although direct applications of Brunnein B in this area are not explicitly documented (Robinson et al., 2008).
properties
Product Name |
Brunnein B |
---|---|
Molecular Formula |
C13H14N2O3 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
(1R,3S)-7-hydroxy-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid |
InChI |
InChI=1S/C13H14N2O3/c1-6-12-9(5-11(14-6)13(17)18)8-3-2-7(16)4-10(8)15-12/h2-4,6,11,14-16H,5H2,1H3,(H,17,18)/t6-,11+/m1/s1 |
InChI Key |
ZROUMPAYNHAKNV-KBUNVGBDSA-N |
Isomeric SMILES |
C[C@@H]1C2=C(C[C@H](N1)C(=O)O)C3=C(N2)C=C(C=C3)O |
Canonical SMILES |
CC1C2=C(CC(N1)C(=O)O)C3=C(N2)C=C(C=C3)O |
synonyms |
brunnein B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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